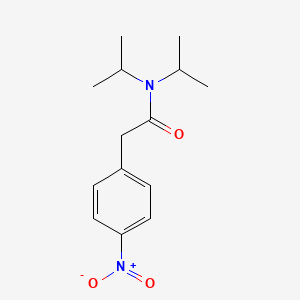![molecular formula C20H20O4 B5775422 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one, also known as EMBOC, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. EMBOC belongs to the class of coumarin derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In
Mechanism of Action
The mechanism of action of 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer. 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one inhibits the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8. 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one has also been found to induce apoptosis in cancer cells, which is associated with the activation of caspases and the downregulation of anti-apoptotic proteins. In vivo studies have shown that 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one has anti-inflammatory effects in animal models of acute and chronic inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one has been found to be effective in vitro and in vivo, making it a promising candidate for further research. However, one limitation of 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one. Another area of research is the identification of the molecular targets of 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one and the elucidation of its mechanism of action. Further studies are also needed to evaluate the safety and efficacy of 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one in animal models and clinical trials. Finally, the potential of 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one as a therapeutic agent for other diseases, such as viral infections and neurodegenerative diseases, should be explored.
Synthesis Methods
The synthesis of 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with ethyl bromoacetate in the presence of a base to form ethyl 4-hydroxy-5-methyl-2H-pyran-2-one. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to form 4-methoxybenzyl 4-hydroxy-5-methyl-2H-pyran-2-one. The final step involves the reaction of this intermediate with 1,1'-carbonyldiimidazole and ethyl 3-bromopropionate to form 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one.
Scientific Research Applications
4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one has been found to exhibit a range of biological activities that make it a potential candidate for therapeutic applications. In particular, 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one has been found to have anti-inflammatory and anti-cancer properties. Studies have shown that 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-ethyl-5-[(4-methoxyphenyl)methoxy]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-11-19(21)24-18-10-13(2)9-17(20(15)18)23-12-14-5-7-16(22-3)8-6-14/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXFVXNGHOUJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)